![molecular formula C10H10O6 B097942 2,6-Dimethoxyterephthalic acid CAS No. 16849-69-7](/img/structure/B97942.png)
2,6-Dimethoxyterephthalic acid
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Overview
Description
Preparation Methods
Clarithromycin is a semisynthetic derivative of erythromycin. The synthesis involves the methylation of the hydroxyl group at position 6 of the lactone ring of erythromycin . This modification enhances the stability and bioavailability of the compound. Industrial production of clarithromycin typically involves fermentation processes followed by chemical modification .
Chemical Reactions Analysis
Clarithromycin undergoes various chemical reactions, including:
Oxidation: Clarithromycin can be oxidized to form 14-hydroxy clarithromycin, which is an active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at various positions on the macrolide ring, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include 14-hydroxy clarithromycin and other derivatives .
Scientific Research Applications
Clarithromycin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Industry: Used in the pharmaceutical industry for the production of various antibiotic formulations.
Mechanism of Action
Clarithromycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation . This action inhibits the growth and multiplication of bacteria. The molecular targets include the bacterial ribosomal proteins and RNA, which are essential for protein synthesis .
Comparison with Similar Compounds
Clarithromycin is part of the macrolide class of antibiotics, which also includes erythromycin and azithromycin . Compared to erythromycin, clarithromycin has improved stability and bioavailability due to the methylation of the hydroxyl group at position 6 . Azithromycin, another macrolide, has a broader spectrum of activity and a longer half-life compared to clarithromycin . Other similar compounds include roxithromycin and telithromycin, which have different pharmacokinetic properties and spectra of activity .
Properties
CAS No. |
16849-69-7 |
---|---|
Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
2,6-dimethoxyterephthalic acid |
InChI |
InChI=1S/C10H10O6/c1-15-6-3-5(9(11)12)4-7(16-2)8(6)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
XZZNMOQLQQVIFN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1C(=O)O)OC)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)O)OC)C(=O)O |
16849-69-7 | |
Synonyms |
2,6-dimethoxy terephthalic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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